

A Technical Guide to the Physicochemical Characterization of Methyl Isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Isothiazole-5-carboxylic acid
methyl ester

Cat. No.: B103640

[Get Quote](#)

Preamble: Navigating the Landscape of a Sparsely Documented Compound

In the realm of chemical research and drug development, scientists often encounter compounds with limited published data. Methyl isothiazole-5-carboxylate stands as such a molecule. While the isothiazole core is a known pharmacophore present in pharmaceuticals and agrochemicals, this specific ester derivative remains largely uncharacterized in public literature.^{[1][2][3]} This guide, therefore, deviates from a simple recitation of known facts. Instead, it serves as a comprehensive roadmap for the rigorous physicochemical characterization of methyl isothiazole-5-carboxylate, providing both predicted properties based on chemical principles and the detailed experimental protocols required to validate them. This document is designed for the research scientist and drug development professional, offering a framework for establishing the fundamental identity, purity, and properties of this and other novel chemical entities.

Part 1: Molecular Identity and Structural Framework

The foundational step in characterizing any compound is to define its molecular structure and associated identifiers.

Molecular Structure:

Methyl isothiazole-5-carboxylate possesses a five-membered aromatic heterocycle containing nitrogen and sulfur atoms, with a methyl ester group at the 5-position.

Caption: Chemical structure of methyl isothiazole-5-carboxylate.

Core Identifiers:

A summary of the fundamental identifiers for methyl isothiazole-5-carboxylate is presented below. The molecular formula and weight are critical for spectroscopic analysis, particularly mass spectrometry.

Identifier	Value	Source
IUPAC Name	methyl 1,2-thiazole-5-carboxylate	N/A
CAS Number	15901-66-3	[4]
Molecular Formula	C ₅ H ₅ NO ₂ S	Calculated
Molecular Weight	143.16 g/mol	Calculated

Part 2: Predicted Physicochemical Properties

In the absence of empirical data, we can predict the physicochemical properties of methyl isothiazole-5-carboxylate based on its structure and the known properties of analogous compounds, such as isothiazole-5-carboxylic acid and other simple methyl esters.[\[5\]](#)[\[6\]](#) These predictions provide a baseline for experimental design and data interpretation.

Property	Predicted Value / Behavior	Rationale
Appearance	White to off-white crystalline solid	Similar to many small, aromatic carboxylic acid derivatives.
Melting Point (°C)	70 - 110	The parent acid, isothiazole-5-carboxylic acid, is a solid. Esterification typically lowers the melting point, but the planarity and potential for crystal packing suggest it will be a solid at room temperature. A broad range is predicted due to the lack of empirical data.
Boiling Point (°C)	> 200 (at 760 mmHg, with likely decomposition)	Heterocyclic compounds of this molecular weight often have high boiling points. Decomposition at atmospheric pressure is possible; distillation would likely require reduced pressure.
Solubility	- Water: Sparingly soluble to insoluble- Aqueous Acid (5% HCl): Insoluble- Aqueous Base (5% NaOH): Insoluble- Organic Solvents (DCM, EtOAc, Acetone): Soluble	The ester group provides some polarity, but the overall molecule is largely nonpolar. Unlike its parent carboxylic acid, it lacks an acidic proton to form a soluble salt in base. It is not basic enough to dissolve in dilute acid.[7][8][9]
pKa	Not applicable (no strongly acidic or basic centers)	The molecule lacks readily ionizable protons or a basic nitrogen site comparable to amines.

Part 3: A Framework for Experimental Characterization

This section outlines the necessary experimental workflows to synthesize, purify, and definitively determine the physicochemical properties of methyl isothiazole-5-carboxylate.

Logical Workflow for Characterization:

The characterization of a novel compound follows a logical progression from synthesis to definitive property measurement. Each step validates the previous one, ensuring the final data is reliable.

Caption: Logical workflow for the characterization of a novel compound.

Proposed Synthesis and Purification

A common and reliable method for preparing a simple ester like methyl isothiazole-5-carboxylate is the Fischer esterification of the corresponding carboxylic acid.

Experimental Protocol: Fischer Esterification

- Reaction Setup: To a solution of isothiazole-5-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
- Heating: Heat the mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- Neutralization: Dilute the residue with ethyl acetate and slowly add a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Extraction: Separate the organic layer, and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl isothiazole-5-carboxylate.

- Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Confirmation

Spectroscopy provides the definitive proof of structure.

- ^1H NMR Spectroscopy: The spectrum is expected to be simple. Key predicted signals include a singlet for the methyl ester protons (~3.9 ppm) and two doublets for the aromatic protons on the isothiazole ring (in the range of 7.5-9.0 ppm).[10][11]
- ^{13}C NMR Spectroscopy: Expected signals include a peak for the ester carbonyl carbon (~160-170 ppm), a peak for the methyl carbon (~52 ppm), and three distinct signals for the carbons of the isothiazole ring.[10][12]
- Mass Spectrometry: Electron ionization (EI) mass spectrometry should show a clear molecular ion (M^+) peak at $\text{m/z} = 143$. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-CO₂CH₃).[13][14][15]
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching absorption for the ester at approximately 1720-1740 cm^{-1} . Other key peaks would include C-H stretching and aromatic C=C and C=N stretching bands.

Physicochemical Property Determination

Once the compound's identity and purity are confirmed, its physical properties can be accurately measured.

Experimental Protocol: Melting Point Determination[16][17][18]

- Sample Preparation: Ensure the purified methyl isothiazole-5-carboxylate is completely dry and finely powdered.
- Capillary Loading: Tap the open end of a capillary tube into the sample to collect a small amount of material. Pack the sample into the sealed end of the tube to a height of 2-3 mm by tapping or dropping it through a long glass tube.[18]

- Measurement (Initial): Place the capillary in a melting point apparatus and heat at a rapid rate (10-20 °C/min) to determine an approximate melting range.[16]
- Measurement (Accurate): Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.[18]
- Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A pure sample should have a sharp melting range of 0.5-1.0°C.[19]

Experimental Protocol: Solubility Profiling[7][8][9][20]

- Setup: For each solvent, add approximately 20-30 mg of the compound to a test tube.
- Solvent Addition: Add 1 mL of the chosen solvent (water, 5% HCl, 5% NaOH, 5% NaHCO₃, dichloromethane, ethyl acetate, acetone) in portions, agitating vigorously after each addition.
- Observation: Observe whether the solid dissolves completely to form a homogeneous solution.
- Classification:
 - Soluble in Water: If soluble, test the resulting solution with pH paper to check for acidic or basic character.[9]
 - Insoluble in Water: Proceed to test solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to confirm the absence of acidic or basic functional groups.[8]
 - Soluble in Organic Solvents: Confirm solubility in common organic solvents used for reactions and chromatography.

Conclusion

While methyl isothiazole-5-carboxylate is not extensively documented, its physicochemical properties can be systematically and reliably determined. This guide provides the necessary predictive framework and detailed experimental protocols to enable researchers to fully characterize this compound. By following this structured approach—from synthesis and purification to spectroscopic confirmation and property measurement—scientists can build a

robust and validated data package, transforming an unknown entity into a well-understood molecule ready for further investigation in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Methyl isothiazole-5-carboxylate | CAS 15901-66-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scbt.com [scbt.com]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Complete ^1H and ^{13}C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothiazole(288-16-4) ^1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Books [books.google.com.sg]
- 14. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitelik | 195 Citations [scispace.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. westlab.com [westlab.com]

- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Characterization of Methyl Isothiazole-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103640#physicochemical-properties-of-methyl-isothiazole-5-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com